5-Nitro-3-phenyl-1H-indole-2-carboxylic acid
Description
Properties
IUPAC Name |
5-nitro-3-phenyl-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O4/c18-15(19)14-13(9-4-2-1-3-5-9)11-8-10(17(20)21)6-7-12(11)16-14/h1-8,16H,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZNTPXQZKYUKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)[N+](=O)[O-])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10351459 | |
| Record name | 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>42.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26661251 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
14182-37-7 | |
| Record name | 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10351459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Hydrazone Formation
Reactants :
-
p-Nitrophenylhydrazine hydrochloride and ethyl phenylpyruvate are condensed in a 1:1.1 molar ratio.
-
Solvent system : Aqueous ethanol (1:1.5–2.5 g/mL ethanol-to-water ratio) at 20–60°C for 20–60 minutes.
Mechanism :
The reaction proceeds via nucleophilic attack of the hydrazine on the ketone carbonyl, forming a hydrazone intermediate. The nitro group at the para position directs regioselectivity during subsequent cyclization.
Cyclization and Hydrolysis
Conditions :
-
Catalyst : Polyphosphoric acid (PPA) in toluene (1:6–9 g/mL substrate-to-solvent ratio).
-
Temperature : 85–115°C for 20–60 minutes, leveraging exothermic reaction heat to drive cyclization.
-
Hydrolysis : The ethyl ester intermediate is saponified using potassium hydroxide (1:2.5–4.5 g/mL KOH-to-water), followed by acidification with HCl to pH 1.
Outcomes :
Table 1. Fischer Synthesis Optimization Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| PPA Concentration | 6–9 g/g substrate | Maximizes cyclization efficiency |
| Cyclization Time | 30–40 min | Balances completion vs. degradation |
| Hydrolysis pH | 1.0 | Precipitates product quantitatively |
Japp-Klingemann Reaction Pathway
The Japp-Klingemann reaction offers an alternative route, particularly for introducing nitro and carboxylic acid groups regioselectively.
Diazonium Salt Formation
Reactants :
-
p-Nitroaniline is diazotized using NaNO₂/HCl at 0–5°C.
Coupling with β-Ketoester
Conditions :
-
β-Ketoester : Ethyl benzoylacetate (to introduce the phenyl group at position 3).
Mechanism :
The diazonium salt couples with the β-ketoester, forming a hydrazone that undergoes cyclization under acidic conditions.
Challenges :
-
Cost : Benzoylacetate derivatives are expensive compared to pyruvate esters.
-
Yield : Literature reports 45–50% yield due to competing side reactions.
Alternative Synthetic Routes
Claisen-Schmidt Condensation Followed by Cyclization
Reactants :
-
Chalcone intermediates synthesized from nitrobenzaldehyde and phenylacetone.
Conditions :
Outcomes :
Post-Functionalization via Suzuki Coupling
Strategy :
-
Introduce phenyl at position 3 via Suzuki-Miyaura coupling on a 3-bromoindole precursor.
Limitations :
-
Requires synthesis of brominated indole intermediates, adding 2–3 steps.
Comparative Analysis of Methods
Table 2. Method Comparison
| Method | Yield (%) | Cost (Relative) | Scalability | Regioselectivity |
|---|---|---|---|---|
| Fischer Synthesis | 70 | Low | High | Excellent |
| Japp-Klingemann | 50 | High | Moderate | Moderate |
| Claisen-Schmidt | 65 | Moderate | Moderate | Poor |
| Suzuki Coupling | 45 | High | Low | Excellent |
Key Findings :
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions, particularly the nitro group, which can be reduced to an amine using reagents like tin(II) chloride or iron powder in acidic conditions.
Substitution: The indole ring can participate in electrophilic substitution reactions, such as halogenation, sulfonation, and nitration, due to the electron-rich nature of the indole core.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride, iron powder.
Substitution Reagents: Halogens (chlorine, bromine), sulfuric acid, nitric acid.
Major Products
Amino Derivatives: Reduction of the nitro group yields 5-amino-3-phenyl-1H-indole-2-carboxylic acid.
Halogenated Derivatives: Electrophilic halogenation can produce compounds like 5-chloro-3-phenyl-1H-indole-2-carboxylic acid.
Scientific Research Applications
Pharmaceutical Research
5-Nitro-3-phenyl-1H-indole-2-carboxylic acid has been identified as a lead compound in the development of new drugs targeting various diseases, including:
Anticancer Activity
Research indicates that derivatives of indole compounds, including this compound, exhibit promising antiproliferative activities against multiple cancer cell lines. For instance, compounds derived from this scaffold have shown significant inhibition of cell growth with GI50 values in the nanomolar range (e.g., 37 nM against cancer cell lines) .
| Compound | GI50 (nM) | Cancer Cell Lines Tested |
|---|---|---|
| Va | 37 | A-549, MCF7, HCT116 |
| Ve | 44 | A-549, MCF7, HCT116 |
| Vf | 48 | A-549, MCF7, HCT116 |
Antiviral Activity
Indole derivatives have been explored for their antiviral properties, particularly against HIV and SARS-CoV-2. Studies have shown that modifications to the indole structure can enhance its potency as an integrase inhibitor, crucial for HIV treatment . The compound's mechanism involves chelation with Mg²⁺ ions within the active site of integrase.
Chemical Biology
The compound serves as a valuable tool in chemical biology for investigating enzyme functions and receptor interactions. It can be used to probe biochemical pathways and understand the molecular mechanisms underlying various biological processes.
Antimicrobial Research
This compound has also been studied for its antimicrobial properties. Indole derivatives have shown potential against various bacterial strains, making them candidates for developing new antibiotics .
Anti-inflammatory Research
The anti-inflammatory potential of indole derivatives is another area of exploration. Compounds similar to this compound have demonstrated efficacy in reducing inflammation in preclinical models .
Other Biological Activities
This compound has been investigated for various other biological activities, including:
- Antidiabetic Effects : Indole derivatives have shown promise in managing diabetes through multiple mechanisms.
- Antimalarial Activity : Some studies suggest potential effectiveness against malaria parasites.
- Antihistaminic Properties : Research indicates possible applications in treating allergic reactions.
Case Studies
Several case studies highlight the diverse applications of this compound:
Case Study 1: Anticancer Activity
A study evaluated the caspase activation induced by various indole derivatives, including this compound. Results showed that certain compounds significantly increased caspase levels in cancer cells, indicating their potential as apoptotic inducers .
Case Study 2: Antiviral Mechanism
Research on HIV integrase inhibitors demonstrated that modifications to the indole structure enhanced binding affinity and inhibitory activity against viral replication processes .
Mechanism of Action
The mechanism of action of 5-Nitro-3-phenyl-1H-indole-2-carboxylic acid and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole core can bind to specific receptors or enzymes, modulating their activity and resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key differences between 5-nitro-3-phenyl-1H-indole-2-carboxylic acid and related indole derivatives:
Key Observations:
Substituent Impact on Molecular Weight :
- The phenyl group in this compound increases its molecular weight (~298 g/mol) compared to simpler analogues like 5-nitro-1H-indole-2-carboxylic acid (~206 g/mol).
- Ester derivatives (e.g., ethyl 7-nitro-1H-indole-2-carboxylate) exhibit lower molecular weights due to the replacement of the carboxylic acid with an ethyl ester group.
Phenyl substituents (e.g., at C3 in the target compound) introduce steric hindrance and π-π stacking capabilities, which may influence binding in pharmacological contexts.
Thermal Stability :
Pharmacological Relevance
- The phenyl and nitro substituents in this compound align with structural motifs seen in CNS-active drugs. For example, N-(4-benzoylphenyl)-5-fluoro-1H-indole-2-carboxamide (from ) shares a similar indole-carboxamide backbone but incorporates a fluorine atom, which enhances metabolic stability .
- In contrast, 7-(Cyclopentylamino)-2-phenyl-1H-indole-5-carboxylic acid demonstrates how amino substituents (e.g., cyclopentylamino) can modulate solubility and receptor affinity.
Biological Activity
5-Nitro-3-phenyl-1H-indole-2-carboxylic acid (CAS No. 14182-37-7) is a compound of significant interest within the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by various research findings and case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₀N₂O₄ |
| Molecular Weight | 282.25 g/mol |
| Melting Point | 290 °C |
| Purity | ≥ 97% |
| CAS Number | 14182-37-7 |
The compound features a nitro group at the 5-position and a carboxylic acid group at the 2-position of the indole structure, which contributes to its unique reactivity and biological activity.
Biological Activities
1. Antimicrobial Activity:
Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways .
2. Antiviral Properties:
The compound has demonstrated antiviral activity against several viruses. It is believed to inhibit viral replication through interference with viral entry into host cells or by disrupting viral assembly.
3. Anticancer Potential:
this compound has been studied for its anticancer effects, particularly against breast cancer and leukemia cell lines. It induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation .
The biological activity of this compound is attributed to its interaction with specific molecular targets:
- Enzyme Inhibition: The compound acts as an inhibitor for various enzymes involved in metabolic processes, which is crucial for its antimicrobial and anticancer effects.
- Receptor Binding: It may bind to specific receptors on cell membranes, altering signaling pathways that lead to apoptosis in cancer cells .
Case Studies
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus, indicating potent antibacterial activity.
Case Study 2: Anticancer Activity
In vitro studies on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at a concentration of 50 µM) compared to untreated controls. Flow cytometry analysis indicated an increase in apoptosis markers such as Annexin V positivity.
Comparison with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with related compounds:
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| 5-Nitroindole | Moderate | Low |
| 7-Nitroindole | Low | Moderate |
| 5-Nitro-3-(4-methylphenyl)-1H-indole | High | High |
The presence of the nitro group at the specific position on the indole ring significantly influences both its chemical reactivity and biological activity compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-nitro-3-phenyl-1H-indole-2-carboxylic acid, and how can reaction efficiency be optimized?
- Methodology : The compound can be synthesized via condensation reactions involving indole derivatives. For example, 3-formyl-1H-indole-2-carboxylic acid reacts with nitro-substituted phenyl groups under reflux conditions in acetic acid (AcOH) with catalytic sodium acetate . Optimization includes monitoring reaction time (3–5 hours) and temperature (reflux at ~110°C). Yield improvements may require purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and characterization by <sup>1</sup>H/<sup>13</sup>C NMR and HPLC-MS .
Q. How should researchers characterize the physicochemical properties of this compound?
- Methodology : Key properties include:
- LogP : Calculated using software like ChemDraw or experimentally via shake-flask method (reported LogP ~1.6 for analogous indole-carboxylic acids) .
- Thermal stability : Differential scanning calorimetry (DSC) to determine melting points (>300°C observed in similar nitro-indole derivatives) .
- Spectroscopic data : FT-IR for nitro (1520–1350 cm<sup>-1</sup>) and carboxylic acid (1700–1680 cm<sup>-1</sup>) groups; UV-Vis for π→π* transitions (λmax ~270–290 nm) .
Q. What standard assays are used to evaluate its preliminary biological activity?
- Methodology :
- Antimicrobial screening : Broth microdilution (MIC against Gram+/Gram- bacteria and fungi) .
- Enzyme inhibition : Fluorescence-based assays for kinases or cyclooxygenase (COX) using ATP/NADH depletion metrics .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7), with IC50 values compared to controls .
Advanced Research Questions
Q. How can structural modifications enhance the compound’s bioactivity, and what computational tools support this?
- Methodology :
- SAR studies : Introduce substituents at the phenyl or nitro group (e.g., halogenation, methoxy) and assess activity changes. Use molecular docking (AutoDock Vina) to predict binding to targets like EGFR or COX-2 .
- QSAR modeling : Utilize descriptors (e.g., topological polar surface area, PSA ~90 Ų) to correlate structure with permeability or toxicity .
Q. What strategies resolve contradictions in reported reactivity or stability data?
- Methodology :
- Controlled stability studies : Store the compound under varying conditions (light, humidity) and analyze degradation via HPLC. Nitro groups may hydrolyze under basic conditions, requiring pH-controlled buffers .
- Reaction reproducibility : Validate synthetic protocols by comparing solvent systems (e.g., DMF vs. THF) and catalysts (e.g., Pd/C for nitro reduction) .
Q. How can researchers identify and quantify byproducts during synthesis?
- Methodology :
- LC-MS/MS : Detect trace impurities (e.g., de-nitrated or decarboxylated derivatives) with a C18 column and 0.1% formic acid mobile phase .
- X-ray crystallography : Resolve ambiguous NMR signals by determining crystal structures of intermediates .
Q. What in vivo models are suitable for evaluating its pharmacokinetics and toxicity?
- Methodology :
- Rodent studies : Administer orally (10–50 mg/kg) and measure plasma concentration via LC-MS. Monitor liver/kidney function markers (ALT, creatinine) .
- Metabolite profiling : Identify phase I/II metabolites using hepatic microsomes and UPLC-QTOF .
Key Considerations for Researchers
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
